Ethanol, 1,2-diamino-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chelating Agent:

ED's primary function in research lies in its exceptional ability to chelate metal ions. A chelating agent forms a ring-like structure around a metal ion, effectively binding and removing it from a solution. This property makes ED invaluable for:

- Purification: Separating unwanted metal impurities from reaction mixtures or biological samples for further analysis .

- Metal Ion Sequestration: Studying biological processes where metal ions play a crucial role. ED can selectively bind specific metal ions, mimicking their natural chelators in the body .

Organic Synthesis:

ED acts as a versatile building block in organic synthesis. Its bifunctional nature (containing both amine groups) allows it to participate in various reactions, such as:

- Preparation of Schiff Bases: Condensation of ED with carbonyl compounds leads to the formation of Schiff bases, which have applications in catalysis and coordination chemistry .

- Synthesis of Polymers: ED serves as a precursor for the synthesis of various polymers with interesting properties, including polyamides and polyethers .

Analytical Chemistry:

ED's ability to form complexes with metal ions makes it useful in analytical techniques:

- Complexometric Titration: ED can be employed as a titrant for complexometric titration, a method for determining the concentration of metal ions in a solution .

- Spectroscopic Studies: ED complexes with lanthanide metal ions exhibit unique luminescent properties, allowing their use in spectroscopic studies for various applications .

Other Research Applications:

Beyond the mentioned applications, ED finds use in various other research areas:

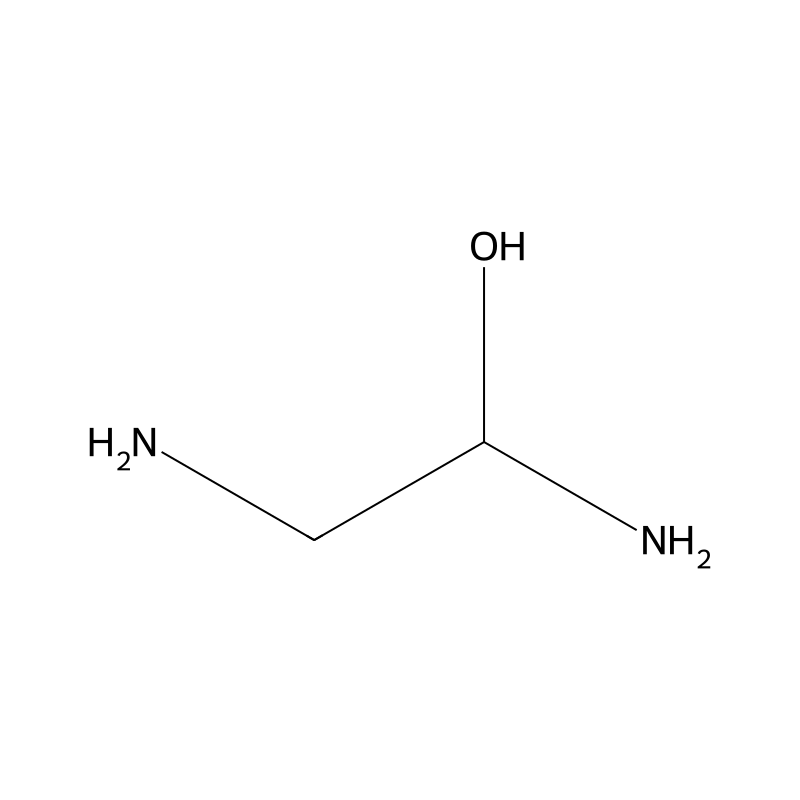

Ethanol, 1,2-diamino- is an organic compound with the chemical formula C2H8N2O. It is characterized by the presence of two amino groups attached to a carbon chain that also includes a hydroxyl group. This compound is a colorless liquid at room temperature and possesses a distinct amine-like odor. Ethanol, 1,2-diamino- is soluble in water and exhibits basic properties due to its amine groups, making it an important building block in various chemical syntheses and industrial applications .

- Acid-Base Reactions: The amino groups can act as bases, accepting protons from acids.

- Nucleophilic Substitution: The amine groups can react with electrophiles, leading to the formation of various derivatives.

- Formation of Chelating Agents: Ethanol, 1,2-diamino- can form chelates with metal ions through its nitrogen atoms .

- Condensation Reactions: It can react with aldehydes and ketones to form imines or other derivatives under acidic conditions.

Ethanol, 1,2-diamino- can be synthesized through several methods:

- Amine Reaction with Epoxides: Reacting a suitable epoxide with ammonia or primary amines can yield ethanol, 1,2-diamino-. This method often involves heating and specific solvents like ethanol .

- Hydrogenation of Nitriles: Nitriles can be hydrogenated in the presence of catalysts to produce diamines.

- Direct Amination: Ethylene glycol can be reacted with ammonia under specific conditions to yield ethanol, 1,2-diamino- .

Ethanol, 1,2-diamino- has a wide range of applications:

- Industrial Chemicals: It is used as a precursor for producing various industrial chemicals and polymers.

- Pharmaceuticals: Ethanol, 1,2-diamino- is utilized in the synthesis of drugs and as an excipient in formulations.

- Chelating Agents: It forms part of chelating agents used in agriculture and medicine .

Interaction studies involving ethanol, 1,2-diamino- focus on its ability to form complexes with metal ions and its role in drug formulations. These studies highlight:

- Metal Ion Coordination: Ethanol, 1,2-diamino- acts as a bidentate ligand in coordination chemistry.

- Drug Interaction Mechanisms: Understanding how this compound interacts with active pharmaceutical ingredients can enhance drug efficacy and stability .

Several compounds share structural similarities with ethanol, 1,2-diamino-, each exhibiting unique properties. Below is a comparison highlighting their differences:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethylenediamine | C2H4(NH2)2 | Basic amine; widely used in chemical synthesis |

| Hydroxyethylethylenediamine | C4H12N2O | Contains hydroxyl group; used in chelation |

| Acetic acid; 1,2-diaminoethanol | C4H12N2O3 | Contains carboxylic acid; enhances solubility |

| Diethylenetriamine | C4H12N4 | Contains additional amine group; used in polymers |

Ethanol, 1,2-diamino-'s uniqueness lies in its combination of hydroxyl and amino functionalities that allow it to participate in diverse